molecular formula C7H14FNO3 B055916 Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate CAS No. 124211-05-8

Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate

Cat. No. B055916
M. Wt: 179.19 g/mol
InChI Key: WKEYGEGSUZPGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04845267

Procedure details

Seven ml of tetrahydrofuran were placed in a dried, argon-flushed 50 ml flask equipped with a septum, an argon inlet, and a spin bar and 7.0 ml of a 1M solution of borane in tetrahydrofuran was added. Cyclohexene (1.4 ml, 13.8 mmol) was added with stirring and cooling with an ice bath. The bath was removed and the mixture allowed to warm and stir overnight during which time a white precipitate formed. A solution of 1.00 g of methyl 1-(fluoromethyl)-3-butenylcarbamate (6.20 mmol) dissolved in 2.0 ml of ether was added rapidly to the mixture with stirring. The mixture exothermed slightly and the white precipitate dissolved. After 4 hours the solution was cooled with an ice bath and 3.0 ml of 4.0N sodium hydroxide added. There was some gas evolution. Four ml of 30 percent hydrogen peroxide was added dropwise with stirring over several minutes and the mixture was allowed to warm and stir for 20 min at which time it was transferred to a separatory funnel containing 80 ml of ethyl acetate and 20 ml of water. The aqueous layer was removed and the organic layer extracted with 20 ml of aqueous sodium chloride solution. The combined aqueous layers were extracted with ethyl acetate and the organic layers were then combined, dried over magnesium sulfate, and filtered. The volatiles were then removed by evaporation under reduced pressure to obtain the title compound as a clear, viscous oil. This was purified by bulb-to-bulb distillation to obtain 0.89 g of the desired product (80 percent of theory) containing less than 2 percent of isomers and having carbon, fluorine, and proton nmr spectra consistent with the assigned structure.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
methyl 1-(fluoromethyl)-3-butenylcarbamate
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1CCCCC=1.[F:7][CH2:8][CH:9]([NH:13][C:14](=[O:17])[O:15][CH3:16])[CH2:10][CH:11]=[CH2:12].[OH-:18].[Na+].OO>CCOCC.O.C(OCC)(=O)C.O1CCCC1>[F:7][CH2:8][CH:9]([NH:13][C:14](=[O:17])[O:15][CH3:16])[CH2:10][CH2:11][CH2:12][OH:18] |f:2.3|

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
C1=CCCCC1
Step Two
Name
methyl 1-(fluoromethyl)-3-butenylcarbamate
Quantity
1 g
Type
reactant
Smiles
FCC(CC=C)NC(OC)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed 50 ml flask
CUSTOM
Type
CUSTOM
Details
equipped with a septum, an argon inlet, and a spin bar and 7.0 ml of a 1M solution of borane in tetrahydrofuran
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
The bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm
STIRRING
Type
STIRRING
Details
stir overnight during which time a white precipitate
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
was added rapidly to the mixture
STIRRING
Type
STIRRING
Details
with stirring
DISSOLUTION
Type
DISSOLUTION
Details
the white precipitate dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours the solution was cooled with an ice bath
Duration
4 h
STIRRING
Type
STIRRING
Details
with stirring over several minutes
TEMPERATURE
Type
TEMPERATURE
Details
to warm
STIRRING
Type
STIRRING
Details
stir for 20 min at which time it
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with 20 ml of aqueous sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FCC(CCCO)NC(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.